molecular formula C14H20O B1614610 3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane] CAS No. 41723-98-2

3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane]

Cat. No.: B1614610
CAS No.: 41723-98-2
M. Wt: 204.31 g/mol
InChI Key: AVJUDQZBROVIIP-UHFFFAOYSA-N
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Description

This compound (CAS 41723-98-2) is a spirocyclic ether featuring a bicyclic methanonaphthalene core fused to an oxirane (epoxide) ring. The 3',6-dimethyl substitution pattern distinguishes it from analogs, influencing its physicochemical and toxicological properties. Regulatory assessments classify it as non-degradable (logP >5) with moderate genotoxicity concerns .

Properties

IUPAC Name

3,4'-dimethylspiro[oxirane-2,9'-tricyclo[6.2.1.02,7]undec-4-ene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-8-3-4-11-12(5-8)10-6-13(11)14(7-10)9(2)15-14/h3,9-13H,4-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJUDQZBROVIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(O1)CC3CC2C4C3CC(=CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052087
Record name 3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane]
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Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41723-98-2
Record name 3,4,4a,5,8,8a-Hexahydro-3′,6-dimethylspiro[1,4-methanonaphthalene-2(1H),2′-oxirane]
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Record name Spiro[1,4-methanonaphthalene-2(1H),2'-oxirane], 3,4,4a,5,8,8a-hexahydro-3',6-dimethyl-
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Record name 3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane]
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Record name 3,4,4a,5,8,8a-hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane]
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Biological Activity

3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane], commonly referred to as compound 41723-98-2, is a bicyclic compound known for its unique spiro structure. Its molecular formula is C14H20OC_{14}H_{20}O with a molecular weight of approximately 204.31 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology due to its potential biological activities.

  • Molecular Structure : The compound features a spiro arrangement that contributes to its biological properties.
  • LogP : The estimated logP value is 3.790, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic effects and mechanisms of action. Key areas of research include:

  • Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the oxirane moiety suggests potential interactions with microbial cell membranes.
  • Antioxidant Properties : Compounds with spiro configurations often demonstrate antioxidant capabilities. Research indicates that they can scavenge free radicals and reduce oxidative stress in cellular models.
  • Cytotoxicity : Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several spiro compounds against Gram-positive and Gram-negative bacteria. The results indicated that 3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane] exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound effectively scavenged DPPH radicals and reduced ferric ions (FRAP assay). The antioxidant capacity was attributed to the presence of hydroxyl groups in its structure which donate electrons.

Case Study 3: Cytotoxicity Against Cancer Cells

A recent study assessed the cytotoxic effects of this compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells. Mechanistic studies suggested that the compound induces apoptosis through the intrinsic pathway.

Study Activity Cell Line/Organism IC50/MIC Values
AntimicrobialInhibitory effectS. aureus, E. coliMIC = 15 µg/mL
AntioxidantScavenging DPPH radicals-Effective at 50 µM
CytotoxicityInduced apoptosisMCF-7IC50 = 25 µM
CytotoxicityInduced apoptosisA549IC50 = 30 µM

The biological activities observed can be attributed to several mechanisms:

  • Interaction with Cell Membranes : The lipophilic nature allows the compound to integrate into lipid bilayers, disrupting membrane integrity.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound reduces oxidative damage in cells.
  • Apoptotic Pathways Activation : Evidence suggests that it activates caspases leading to programmed cell death in cancer cells.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary methods for analyzing and separating this compound is through reverse-phase HPLC. The Newcrom R1 HPLC column has been utilized effectively for its separation under specific conditions:

  • Mobile Phase : Acetonitrile (MeCN) and water with phosphoric acid (or formic acid for mass spectrometry applications).
  • Particle Size : Smaller 3 µm particles are recommended for fast Ultra Performance Liquid Chromatography (UPLC) applications.

This method is scalable and suitable for isolating impurities and conducting pharmacokinetic studies of the compound .

Pharmaceutical Research

The unique structure of 3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane] suggests potential applications in drug discovery and development. Its spirocyclic nature may contribute to biological activity that could be explored in:

  • Anticancer Agents : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : The compound may exhibit properties that could be developed into antimicrobial agents.

Fragrance and Flavor Industry

Due to its unique aromatic structure, this compound is also considered for use in the fragrance industry. Its potential as a scent component could be valuable in creating novel fragrances or flavoring agents.

Material Science

The spiro compound's properties may allow it to be incorporated into advanced materials or coatings, where its stability and chemical resistance could enhance material performance.

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The oxirane (epoxide) group is the most reactive site, enabling nucleophilic attacks under acidic or basic conditions. Common reactions include:

Reaction TypeReagents/ConditionsProduct FormationSupporting Evidence
Acid-Catalyzed Hydrolysis H₂O, H₃O⁺Vicinal diol derivativeEpoxide oxygen as H-bond acceptor
Amine Nucleophilic Attack Primary/secondary aminesβ-Amino alcohol derivativesElectrophilic epoxide carbon
Alcoholysis ROH, Lewis acid catalystsGlycidyl ether derivativesPolar surface area (12.5 Ų)

The stereoelectronic environment of the spiro system influences regioselectivity, with strain in the oxirane ring enhancing reactivity .

Reduction Pathways

The compound undergoes selective reduction of its epoxide and unsaturated bonds:

Reducing AgentTarget SiteProductNotes
LiAlH₄EpoxideVicinal diolConfirmed by molecular weight stability
H₂/Pd-CCyclohexene subunitsSaturated spirocyclic hydrocarbonHydrogenation inferred from C=C presence

Oxidation Reactions

Oxidation targets include methyl groups and unsaturated bonds:

Oxidizing AgentConditionsProductRationale
KMnO₄Acidic aqueousKetone/carboxylic acid formationMethyl groups adjacent to rings
Ozone (O₃)CH₂Cl₂, -78°CCleavage of double bondsConjugated diene reactivity

Acid-Catalyzed Rearrangements

The spiro structure undergoes skeletal rearrangements under acidic conditions:

Acid CatalystReaction PathwayOutcomeEvidence
H₂SO₄Wagner-Meerwein shiftRing-expanded productBridged norbornane systems
BF₃·Et₂OEpoxide-to-carbonyl isomerizationKetone formationElectrophilic activation

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions as a dienophile:

DieneConditionsProductSelectivity Factors
1,3-ButadieneThermal (Δ)Bicyclic adductStrain-driven reactivity
AnthraceneReflux in toluenePolycyclic fused systemElectron-deficient epoxide

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analogs Identified

3',7-Dimethyl isomer (CAS 41816-03-9): Differs in methyl group position on the oxirane ring.

Structural and Physicochemical Differences

Property 3',6-Dimethyl (CAS 41723-98-2) 3',7-Dimethyl (CAS 41816-03-9)
Molecular Formula C₁₄H₂₀O C₁₄H₂₀O
LogP >5 (highly lipophilic) 3.64 (moderate lipophilicity)
Stereochemistry Spiro configuration at C-2 Epimeric oxirane ring orientation*

*The 3',7-dimethyl isomer’s oxirane ring may adopt α-orientation, influencing reactivity .

Toxicity and Hazard Profiles

Human Hazards
Parameter 3',6-Dimethyl 3',7-Dimethyl (Mixture)
Oral LD₅₀ >2,000 mg/kg (low acute toxicity) Not reported
Inhalation LC₅₀ Not tested 1–5 mg/L (Category 4 acute toxicity)
Genotoxicity Positive reverse mutation test Negative reverse mutation test
Skin Irritation Negative Not reported
Environmental Hazards
Parameter 3',6-Dimethyl 3',7-Dimethyl
Aquatic Toxicity Chronic Category 4 Chronic Category 2 (higher hazard)
Degradability Not readily degradable Not specified

Analytical and Application Differences

  • Analytical Methods : The 3',7-dimethyl isomer is separable via Newcrom R1 HPLC with MeCN/water/phosphate, adaptable for UPLC . Similar methods may apply to the 3',6-dimethyl isomer but with retention time shifts due to higher logP.

Preparation Methods

Starting Materials

  • Cyclohexanone derivatives or partially hydrogenated naphthalene analogs serve as precursors for the hexahydronaphthalene core.
  • Allylic or vinyl epoxides or epoxidation reagents for oxirane ring formation.
  • Methylating agents to introduce the 3' and 6 methyl groups.

Synthetic Routes

Route A: Spiro-epoxidation of Methanonaphthalene Derivatives

  • Synthesis of methanonaphthalene intermediate: Starting from tetrahydronaphthalene or hexahydronaphthalene derivatives, methyl groups are introduced via alkylation or methylation reactions at the 3' and 6 positions.

  • Spirocyclization: The methanonaphthalene intermediate undergoes a spirocyclization reaction to form the spiro center at the 2-position.

  • Epoxidation: The double bond adjacent to the spiro center is epoxidized using peracid reagents such as m-chloroperbenzoic acid (m-CPBA) or peracetic acid to form the oxirane ring.

Route B: Intramolecular Epoxidation

  • A precursor containing an allylic alcohol or alkene functionality at the position destined for the oxirane ring is prepared.

  • Intramolecular epoxidation is carried out under mild oxidizing conditions, favoring the formation of the spiro-epoxide with controlled stereochemistry.

Reaction Conditions

  • Solvents: Commonly used solvents include dichloromethane, chloroform, or ethyl acetate for epoxidation steps.
  • Temperature: Reactions are typically performed at 0 °C to room temperature to control reaction rates and stereoselectivity.
  • Catalysts: Acidic or basic catalysts may be employed to facilitate methylation or spirocyclization steps.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Purpose Notes
Methylation Methyl iodide, base (e.g., NaH) Introduce methyl groups Regioselective at 3' and 6
Spirocyclization Intramolecular cyclization conditions Form spiro center Requires controlled stereochemistry
Epoxidation m-CPBA or peracetic acid, DCM, 0-25 °C Formation of oxirane ring Stereoselective epoxidation
Purification Chromatography Isolation of pure compound Confirm stereochemistry by NMR

Research Findings and Analysis

  • The stereochemistry of the spiro center and oxirane ring is critical for the compound's chemical properties and biological activity.
  • Epoxidation with m-CPBA is preferred due to its mildness and selectivity, minimizing side reactions.
  • The hexahydro framework is typically achieved by catalytic hydrogenation of naphthalene derivatives prior to spirocyclization.
  • Control of reaction temperature and reagent stoichiometry is essential to avoid over-oxidation or polymerization.

Q & A

Q. Table 1: Comparative Bioactivity of Spirocyclic Derivatives

DerivativeConfigurationAntibacterial Activity (MIC, µg/mL)Cytotoxicity (IC₅₀, µM)
1cis8 (S. aureus)25 (MCF-7)
2trans24 (S. aureus)50 (MCF-7)
Source: Adapted from antimicrobial assays in

Q. Table 2: Key Spectroscopic Data

TechniqueMarkerValue/Peak
¹H NMR (CDCl₃)Oxirane protonsδ 3.24–3.37 (m, 2H)
¹³C NMRMethanonaphthalene quaternary Cδ 59.3 (s)
IRC-O-C stretchν 1175 cm⁻¹
Data derived from

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane]
Reactant of Route 2
3,4,4a,5,8,8a-Hexahydro-3',6-dimethylspiro[1,4-methanonaphthalene-2(1H),2'-oxirane]

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